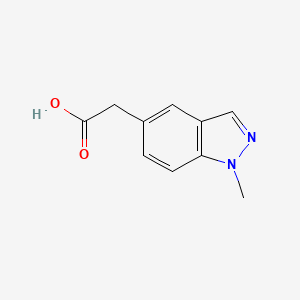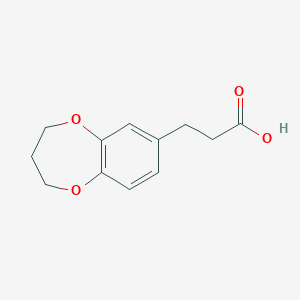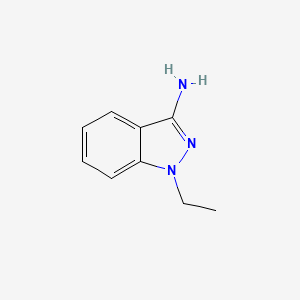
1-Ethyl-1H-indazol-3-amine
Overview
Description
1-Ethyl-1H-indazol-3-amine is a derivative of 1H-indazole-3-amine . The 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . It has been observed that 3-amino-1H-indazole-1-carboxamides have interesting antiproliferative activity .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles has been achieved through strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The 1H-indazole-3-amine structure is an effective hinge-binding fragment . It has been demonstrated that in Linifanib, it binds effectively with the hinge region of tyrosine kinase .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles has been achieved through strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The empirical formula of 1-Ethyl-1H-indazol-3-amine is C9H11N3, and its molecular weight is 161.20 .Scientific Research Applications
Antitumor Activity
- Scientific Field: Oncology
- Summary of Application: 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against human cancer cell lines . These compounds have shown promising results in inhibiting the growth of various cancer cells .
- Methods of Application: The compounds were evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
- Results: Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .
Tyrosine Kinase Inhibition
- Scientific Field: Biochemistry
- Summary of Application: The 1H-indazole-3-amine structure is an effective hinge-binding fragment in Linifanib, a drug used to treat certain types of cancer .
- Methods of Application: The 1H-indazole-3-amine structure in Linifanib binds effectively with the hinge region of tyrosine kinase .
- Results: This binding inhibits the activity of tyrosine kinase, an enzyme that can promote the growth of cancer cells .
Anti-Inflammatory Activity
- Scientific Field: Pharmacology
- Summary of Application: Indazole derivatives have been found to possess anti-inflammatory properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism experiencing inflammation .
- Results: While specific results can vary, generally these compounds have been found to reduce inflammation .
Antimicrobial Activity
- Scientific Field: Microbiology
- Summary of Application: Indazole derivatives have been found to possess antimicrobial properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism experiencing a microbial infection .
- Results: While specific results can vary, generally these compounds have been found to inhibit the growth of microbes .
Anti-HIV Activity
- Scientific Field: Virology
- Summary of Application: Indazole derivatives have been found to possess anti-HIV properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism infected with HIV .
- Results: While specific results can vary, generally these compounds have been found to inhibit the replication of HIV .
Hypoglycemic Activity
- Scientific Field: Endocrinology
- Summary of Application: Indazole derivatives have been found to possess hypoglycemic properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism with high blood sugar levels .
- Results: While specific results can vary, generally these compounds have been found to lower blood sugar levels .
Antihypertensive Activity
- Scientific Field: Cardiology
- Summary of Application: Indazole-containing compounds have been found to possess antihypertensive properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism with high blood pressure .
- Results: While specific results can vary, generally these compounds have been found to lower blood pressure .
Antidepressant Activity
- Scientific Field: Psychiatry
- Summary of Application: Indazole derivatives have been found to possess antidepressant properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism experiencing depression .
- Results: While specific results can vary, generally these compounds have been found to alleviate symptoms of depression .
Antiprotozoal Activity
- Scientific Field: Parasitology
- Summary of Application: Indazole derivatives have been found to possess antiprotozoal properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism infected with protozoa .
- Results: While specific results can vary, generally these compounds have been found to inhibit the growth of protozoa .
Antihypertensive Activity
- Scientific Field: Cardiology
- Summary of Application: Indazole-containing compounds have been found to possess antihypertensive properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism with high blood pressure .
- Results: While specific results can vary, generally these compounds have been found to lower blood pressure .
Antifungal Activity
- Scientific Field: Mycology
- Summary of Application: Indazole derivatives have been found to possess antifungal properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism experiencing a fungal infection .
- Results: While specific results can vary, generally these compounds have been found to inhibit the growth of fungi .
Anti-Allergic Activity
- Scientific Field: Allergology
- Summary of Application: Indazole derivatives have been found to possess anti-allergic properties .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism experiencing an allergic reaction .
- Results: While specific results can vary, generally these compounds have been found to alleviate symptoms of allergies .
Safety And Hazards
1-Ethyl-1H-indazol-3-amine is classified as Acute Tox. 3 Oral according to GHS06. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
1H-indazole-3-amine derivatives have shown great antitumor activity and could be a promising scaffold to develop an effective and low-toxic anticancer agent . The recent advances in various methods for the synthesis of indazole derivatives and the current developments in the biological activities of indazole-based compounds are also noteworthy .
properties
IUPAC Name |
1-ethylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQOSLMYFEMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650983 | |
| Record name | 1-Ethyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indazol-3-amine | |
CAS RN |
927802-20-8 | |
| Record name | 1-Ethyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



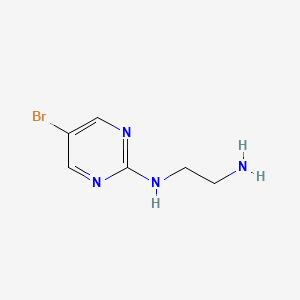
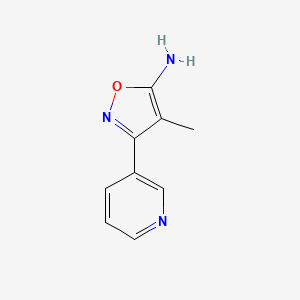
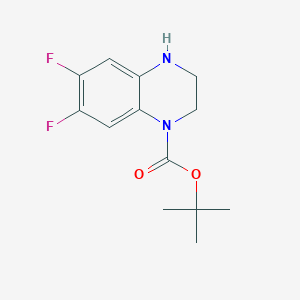
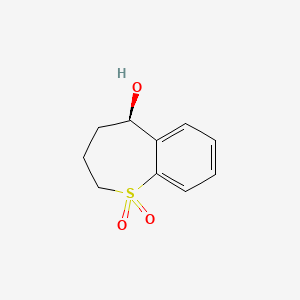
![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
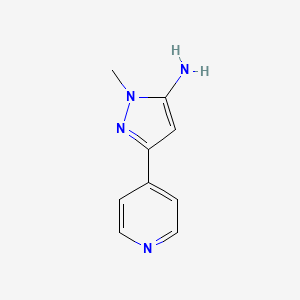
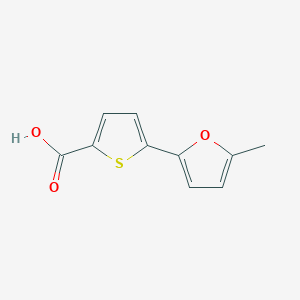
![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)
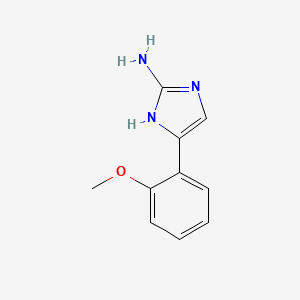
![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)
